An In-depth Technical Guide to the Structural Elucidation and Characterization of 4-Hydroxy-2-isopropylbenzaldehyde
An In-depth Technical Guide to the Structural Elucidation and Characterization of 4-Hydroxy-2-isopropylbenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the unambiguous structural elucidation and characterization of 4-Hydroxy-2-isopropylbenzaldehyde, a substituted phenolic aldehyde of interest in synthetic chemistry and drug development. Eschewing a rigid template, this document follows a logical, multi-technique workflow designed to build a self-validating structural dossier. We will progress from foundational synthesis and physicochemical property determination to an in-depth, multi-platform spectroscopic analysis, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC). The causality behind experimental choices is explained, providing field-proven insights for researchers, scientists, and drug development professionals. The integration of these orthogonal techniques ensures the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction: The Imperative for Rigorous Characterization
4-Hydroxy-2-isopropylbenzaldehyde belongs to the class of phenolic aldehydes, compounds that are prevalent in natural products and serve as versatile intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. The precise arrangement of its functional groups—a hydroxyl, an isopropyl, and a formyl group on a benzene ring—governs its reactivity, biological activity, and physical properties. An unconfirmed or erroneously assigned structure can lead to irreproducible results, failed synthetic campaigns, and misinterpreted biological data.
Therefore, a systematic and multi-faceted approach to structural elucidation is not merely academic; it is a prerequisite for any meaningful downstream application. This guide details the necessary steps to create a robust and verifiable data package for 4-Hydroxy-2-isopropylbenzaldehyde.
Synthesis and Purification
The targeted synthesis of 4-Hydroxy-2-isopropylbenzaldehyde is typically achieved through the ortho-formylation of 3-isopropylphenol. While several formylation methods exist, the Duff reaction and the Reimer-Tiemann reaction are common strategies for introducing an aldehyde group onto a phenol.
The Duff reaction utilizes hexamine as the formylating agent in an acidic medium, generally favoring ortho-formylation on electron-rich phenols.[1][2] The reaction mechanism involves the formation of an iminium ion electrophile that attacks the aromatic ring.[3]
The Reimer-Tiemann reaction employs chloroform and a strong base to generate dichlorocarbene as the reactive electrophile.[4][5] This species then reacts with the phenoxide ion to introduce the aldehyde group, also with a preference for the ortho position.[6][7]
Experimental Protocol: Synthesis via Duff Reaction
-
Reaction Setup: To a solution of 3-isopropylphenol in glycerol, add hexamethylenetetramine (hexamine).
-
Heating: Heat the mixture to approximately 140-160 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling, the reaction mixture is subjected to acidic hydrolysis (e.g., with dilute sulfuric acid) and heated to break down the intermediate and liberate the aldehyde.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.
-
Purification: The crude product is purified using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield pure 4-Hydroxy-2-isopropylbenzaldehyde.
Physicochemical and Spectroscopic Data Summary
Once synthesized and purified, the compound's fundamental properties are cataloged. These values serve as the initial identity check.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | N/A |
| Molecular Weight | 164.20 g/mol | [8] |
| Appearance | Off-white to pale yellow solid/oil | General Observation |
| Solubility | Soluble in methanol, chloroform, DMSO; sparingly soluble in water | General Observation |
The core of the characterization lies in the integration of data from multiple spectroscopic techniques.
| Technique | Key Observations and Expected Values |
| EI-MS | Molecular Ion (M⁺) at m/z 164. Key fragments at m/z 149 ([M-CH₃]⁺), 135 ([M-CHO]⁺), 121 ([M-C₃H₇]⁺). |
| FT-IR (cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~2960 (C-H stretch, isopropyl), ~2870 & ~2770 (Aldehyde C-H stretch), ~1680-1650 (C=O stretch, aldehyde), ~1600 & ~1450 (C=C stretch, aromatic).[9][10] |
| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, CHO), δ ~7.5 (d, 1H, Ar-H), δ ~6.8 (m, 2H, Ar-H), δ ~5.5 (s, 1H, OH), δ ~3.2 (sept, 1H, CH(CH₃)₂), δ ~1.2 (d, 6H, CH(CH₃)₂).[11] |
| ¹³C NMR (CDCl₃) | δ ~192 (CHO), δ ~160 (C-OH), δ ~138 (Ar C-H), δ ~125 (Ar C-CHO), δ ~120 (Ar C-isopropyl), δ ~118 (Ar C-H), δ ~115 (Ar C-H), δ ~27 (CH(CH₃)₂), δ ~22 (CH(CH₃)₂). |
Detailed Spectroscopic Elucidation Workflow
The following sections detail the experimental protocols and the logic behind the interpretation of the resulting data. This systematic process ensures that every atom and bond in the proposed structure is accounted for.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and gain initial structural insights from fragmentation patterns.
Protocol (Electron Ionization - Time of Flight, EI-TOF):
-
A dilute solution of the analyte in a volatile solvent (e.g., methanol) is prepared.
-
The solution is introduced into the ion source.
-
The sample is ionized using a standard 70 eV electron beam.
-
The resulting ions are accelerated and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector.
Data Interpretation: The primary goal is to identify the molecular ion peak [M]⁺. For 4-Hydroxy-2-isopropylbenzaldehyde (C₁₀H₁₂O₂), this peak is expected at m/z = 164. The fragmentation pattern provides a fingerprint. A common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the aldehyde group.[12][13] The loss of a methyl group (•CH₃, 15 Da) from the isopropyl moiety is also highly probable, leading to a stable benzylic cation.
-
[M]⁺ at m/z 164: Confirms the molecular weight.
-
[M-15]⁺ at m/z 149: Loss of a methyl group.
-
[M-29]⁺ at m/z 135: Loss of the formyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol (Attenuated Total Reflectance, ATR-FTIR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Acquire a background spectrum of the empty crystal.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact and acquire the sample spectrum.
Data Interpretation: The IR spectrum provides direct evidence for the hydroxyl, aldehyde, and aromatic components.
-
Broad O-H Stretch (~3300 cm⁻¹): Confirms the presence of the phenolic hydroxyl group.[9]
-
Aldehyde C-H Stretches (~2870 & ~2770 cm⁻¹): The presence of two distinct bands, known as a Fermi doublet, is characteristic of the C-H bond in an aldehyde.[14]
-
Strong C=O Stretch (~1660 cm⁻¹): This intense absorption confirms the aldehyde carbonyl group. Its position indicates conjugation with the aromatic ring.
-
Aromatic C=C Stretches (~1600, ~1450 cm⁻¹): These absorptions are diagnostic for the benzene ring.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule. A suite of experiments is required for full characterization.
Protocol (General NMR Sample Preparation):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution for optimal spectral resolution.
Objective: To map the proton environments in the molecule.
Interpretation: The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring protons through chemical shift, integration, and splitting patterns.
-
Aldehyde Proton (δ ~9.8 ppm, singlet): The highly deshielded signal confirms the -CHO group.[14]
-
Aromatic Protons (δ ~6.8-7.5 ppm): Three protons are expected in this region. Their splitting pattern (e.g., doublets, doublet of doublets) is crucial for determining the substitution pattern on the ring.
-
Phenolic Proton (δ ~5.5 ppm, broad singlet): This signal can be broad and its chemical shift is concentration-dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Isopropyl Protons: A septet (δ ~3.2 ppm, 1H) for the methine proton (CH) and a doublet (δ ~1.2 ppm, 6H) for the two equivalent methyl groups (CH₃) are the classic signature of an isopropyl group.[11]
Objective: To identify all unique carbon atoms in the molecule.
Interpretation: This spectrum shows a signal for each unique carbon environment.
-
Aldehyde Carbonyl (δ ~192 ppm): The most downfield signal, characteristic of an aldehyde.
-
Aromatic Carbons (δ ~115-160 ppm): Six signals are expected. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded in this region (~160 ppm), while the others will have distinct shifts based on their electronic environment.
-
Isopropyl Carbons: Two signals are expected: one for the methine carbon (~27 ppm) and one for the two equivalent methyl carbons (~22 ppm).
These advanced experiments are essential for assembling the molecular puzzle with complete confidence.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for confirming the isopropyl group (correlation between the methine septet and methyl doublet) and identifying adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations for 4-Hydroxy-2-isopropylbenzaldehyde would include:
-
The aldehyde proton (δ ~9.8) correlating to the aromatic carbons C2 and C6 (three-bond correlations).
-
The isopropyl methine proton (δ ~3.2) correlating to the aromatic carbons C1, C2, and C3, firmly placing the isopropyl group on the ring.
-
Protons on the aromatic ring correlating to the aldehyde and isopropyl carbons.
-
Integrated Data Analysis and Structural Confirmation
This integrated approach provides an unassailable assignment of the structure. The MS confirms the molecular formula. The IR confirms the presence of the required functional groups. The ¹H and ¹³C NMR provide the initial atom count and environment, and the 2D NMR experiments (COSY, HSQC, HMBC) definitively piece the fragments together, confirming the substitution pattern and connectivity of the entire molecule.
Conclusion
The structural elucidation of 4-Hydroxy-2-isopropylbenzaldehyde is achieved not by a single experiment, but by the logical and systematic integration of orthogonal analytical techniques. By following the workflow presented—synthesis, purification, and a comprehensive spectroscopic suite including MS, IR, and advanced NMR—researchers can establish the molecule's identity with the highest degree of scientific certainty. This rigorous characterization is the bedrock upon which reliable and reproducible scientific advancement is built, particularly in the fields of chemical synthesis and drug development.
References
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from Doc Brown's Chemistry. [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from BYJU'S. [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from NROChemistry. [Link]
-
Royal Society of Chemistry. (2018). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]
-
Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from Filo. [Link]
-
YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. Retrieved from YouTube. [Link]
-
Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from Khan Academy. [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from Wikipedia. [Link]
-
GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from GeeksforGeeks. [Link]
-
chemeurope.com. (n.d.). Duff reaction. Retrieved from chemeurope.com. [Link]
-
YouTube. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. Retrieved from YouTube. [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from Scribd. [Link]
-
CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from CORE. [Link]
-
ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from ResearchGate. [Link]
-
YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). FTIR spectra of thin films of (A) syringaldehyde, (B) vanillin, and (C).... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). Retrieved from ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]
-
MDPI. (n.d.). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Retrieved from MDPI. [Link]
-
Organic Spectroscopy International. (2014, November 22). Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. Retrieved from Organic Spectroscopy International. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from Human Metabolome Database. [Link]
-
Journal of Elementology. (2019, February 17). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved from Journal of Elementology. [Link]
-
ResearchGate. (n.d.). Spectra of polyphenolic extracts obtained by Fourier transform infrared.... Retrieved from ResearchGate. [Link]
-
ChemBK. (n.d.). 4-isopropylbenzaldehyde. Retrieved from ChemBK. [Link]
-
Society of Wood Science and Technology. (n.d.). FTIR Investigation of Phenol Formaldehyde Resin Modified with Boric Acid. Retrieved from Society of Wood Science and Technology. [Link]
-
mzCloud. (2016, October 11). Cuminaldehyde. Retrieved from mzCloud. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from PrepChem.com. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-isopropylbenzaldehyde. Retrieved from PubChem. [Link]
-
Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from Supporting Information. [Link]
-
Patsnap Eureka. (n.d.). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved from Patsnap Eureka. [Link]
-
Wikipedia. (n.d.). Cuminaldehyde. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from ResearchGate. [Link]
-
Filo. (2025, January 11). I want to just complete the table 1H NMR spectrum of 4 isopropyl benzalde... Retrieved from Filo. [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-isopropylbenzaldehyde. Retrieved from PubChem. [Link]
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Duff_reaction [chemeurope.com]
- 4. byjus.com [byjus.com]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 8. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agro.icm.edu.pl [agro.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]
- 12. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
